6-ethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an ethoxy group, a pyrazole ring, and a pyridine ring. These groups are common in many pharmaceuticals and other biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole and pyridine rings, followed by the introduction of the ethoxy group and the linking of these components together. The exact methods would depend on the specific reactions involved .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and pyridine rings would give the molecule a rigid, planar structure in those regions, while the ethoxy group would add some flexibility .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the pyrazole and pyridine rings might undergo electrophilic substitution reactions, while the ethoxy group could be involved in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be influenced by its molecular structure. For example, the presence of the polar ethoxy group might increase its solubility in polar solvents .Scientific Research Applications
Nicotinamide Derivatives and Biological Activity
Nicotinamide derivatives, including compounds structurally related to "6-ethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide", have been explored for their potential in various biological applications. Such derivatives play critical roles in cellular metabolism and energy production due to their involvement in redox reactions as part of the coenzymes NAD+ and NADP+. Additionally, their role in signaling and modulation of sirtuins, which are NAD+-dependent deacetylases, highlights their importance in aging, inflammation, and stress resistance mechanisms (Ellinger, Fraenkel, & Abdel Kader, 1947; Babault et al., 2018).
Synthetic Pathways and Chemical Studies
Research on synthetic pathways involving nicotinamide and its derivatives has led to the development of various compounds with potential therapeutic applications. For instance, the synthesis and biological evaluation of fused pyrazoles and their ethoxyphthalimide derivatives showcase the diversity of chemical modifications possible on nicotinamide structures, indicating the versatility of these compounds in drug design and development (Joshi et al., 2010).
Potential Therapeutic Applications
Compounds structurally related to "this compound" have been investigated for their potential antimicrobial and antiviral properties. The exploration of these compounds against various cell cultures highlights their potential as lead compounds in the development of new therapeutic agents (Joshi et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-ethoxy-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-3-25-17-7-5-14(12-20-17)18(24)21-11-13-4-6-15(19-10-13)16-8-9-22-23(16)2/h4-10,12H,3,11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXQWMKJMINOMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)NCC2=CN=C(C=C2)C3=CC=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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